N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide is a compound that belongs to the class of heterocyclic compounds. It contains a thiazole ring, which is a five-membered ring with sulfur and nitrogen atoms at positions 1 and 3, respectively. The compound also features a benzodioxole moiety, which is a benzene ring fused with a dioxole ring. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide typically involves the condensation of appropriate starting materials under specific reaction conditions. One common synthetic route involves the reaction of 4-methylphenyl isothiocyanate with 2-aminobenzodioxole in the presence of a base, such as triethylamine, to form the thiazole ring. The resulting intermediate is then reacted with a carboxylic acid derivative, such as benzoyl chloride, to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst, such as manganese dioxide, can be used for oxidation reactions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thiazole ring and benzodioxole moiety play crucial roles in the binding affinity and specificity of the compound. The exact pathways involved depend on the biological context and the specific target being studied .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound has a similar thiazole ring but with different substituents, leading to variations in biological activity.
N-(4-(4-methylphenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene)(3-pyridinyl)methanamine: Another compound with a thiazole ring and different substituents, used in antimicrobial and anticancer research.
Uniqueness
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the thiazole ring and benzodioxole moiety allows for diverse interactions with molecular targets, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C18H14N2O3S |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C18H14N2O3S/c1-11-2-4-12(5-3-11)14-9-24-18(19-14)20-17(21)13-6-7-15-16(8-13)23-10-22-15/h2-9H,10H2,1H3,(H,19,20,21) |
InChI Key |
ZSXVENGJKRGISS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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